molecular formula C6H8N2OS B112850 2-Acetamido-5-methylthiazole CAS No. 61996-32-5

2-Acetamido-5-methylthiazole

Cat. No. B112850
CAS RN: 61996-32-5
M. Wt: 156.21 g/mol
InChI Key: VAAPKQNASNXGQY-UHFFFAOYSA-N
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Description

2-Acetamido-4-methylthiazole is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor .


Synthesis Analysis

The metabolism of 2-acetamido-4-methylthiazole in rat has been studied. Sulfonation of 2-acetamido-4-methylthiazole by chlorosulfonic acid has been reported . A novel series of 2-acetamido- and 2 or 3-propanamido-thiazole analogs was designed and synthesized . A new series of 2-acetamido-4-(5-substituted-phenyl-4H-[1,2,4]triazol-3-yl)methylthiazole were synthesized by the one pot cyclocondensation reaction of 2-(2-acetamido-thiazol-4-yl)acetohydrazide with different substituted aromatic/heterocyclic aldehyde .


Molecular Structure Analysis

The molecular formula of 2-Acetamido-4-methylthiazole is C6H8N2OS . The average mass is 142.179 Da and the monoisotopic mass is 142.020081 Da .


Chemical Reactions Analysis

Thiazoles have diverse biological activities and have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The nitration of 2-acetamido-4-methylthiazole has been reported .


Physical And Chemical Properties Analysis

2-Acetamido-4-methylthiazole is a solid substance with a melting point of 134-136 °C (lit.) . It has an empirical formula of C6H8N2OS and a molecular weight of 156.21 .

Scientific Research Applications

Antioxidant Development

2-Acetamido-5-methylthiazole has been explored for its potential in creating antioxidants. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The thiazole ring, a core structure in this compound, is known for its role in synthesizing molecules with antioxidant properties .

Analgesic Agents

Research has indicated that thiazole derivatives can act as analgesics, providing pain relief. 2-Acetamido-5-methylthiazole could be a precursor in developing new pain-relief medications with potentially fewer side effects compared to current treatments .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiazole compounds make 2-Acetamido-5-methylthiazole a candidate for the development of anti-inflammatory drugs. These could offer alternative treatments for conditions like arthritis and inflammatory bowel disease .

Antimicrobial and Antifungal Applications

Thiazoles, including 2-Acetamido-5-methylthiazole, are studied for their antimicrobial and antifungal activities. This research is vital in the fight against drug-resistant strains of bacteria and fungi .

Antiviral Research

Compounds with a thiazole structure have shown promise in antiviral research. 2-Acetamido-5-methylthiazole could contribute to the synthesis of new drugs targeting viruses, including HIV, offering hope for more effective treatments .

Neuroprotective Therapies

Neurodegenerative diseases pose a significant challenge in medicine. Thiazole derivatives are being investigated for their neuroprotective effects, which could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Agents

There is ongoing research into the antitumor and cytotoxic activities of thiazole derivatives. 2-Acetamido-5-methylthiazole may play a role in developing new cancer therapies, particularly in targeting specific tumor cell lines .

Chemical Reaction Accelerators

The thiazole ring is a key component in various chemical reaction accelerators. 2-Acetamido-5-methylthiazole could be utilized in catalyzing certain chemical reactions, enhancing efficiency in pharmaceutical synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths. Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAPKQNASNXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305403
Record name 2-Acetamido-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-methylthiazole

CAS RN

61996-32-5
Record name 61996-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SJ Viron, A Taurins - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… Compounds with an acetamido group in the two position of the thiazole ring, such as 2acetanlido-5-bromo-2-thiazole and 2-acetamido-5-methylthiazole, can also be nitrated in the three …
Number of citations: 9 cdnsciencepub.com
E Hoggarth - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… for 1 hour with acetic anhydride (70 cc) at loo", the solution poured into water, and the solid collected, dried, and crystallised from toluene (300 cc) giving 2-acetamido-5-methylthiazole. (…
Number of citations: 6 pubs.rsc.org
VJ Compton, GD Meakins, AJ Raybould - Journal of the Chemical …, 1992 - pubs.rsc.org
Seven reagents of different types having in common a C–Hal and a CO electrophilic centre have been used in a study of their reactions with 2-aminothiazoles. Three reagents, CHBrAc2 …
Number of citations: 6 pubs.rsc.org
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
… When position 5 is occupied as, for example, in the case of 2-acetamido-5-methylthiazole, the 4-nitro derivative is formed with a small yield [223] (Scheme 26). …
Number of citations: 2 link.springer.com
S Harris - 1959 - escholarship.mcgill.ca
… However, the nitration of the 2-acetamido-5methylthiazole XIII gave a small yield of the 2-… 2-Acetamido-5-bromothiazola (XXII) and 2-acetamido-5-methylthiazole (XIII) also yielded …
Number of citations: 2 escholarship.mcgill.ca
S Kasman - 1955 - escholarship.mcgill.ca
A Thesis by Sidney Kaaman, MA ~Univ. of Toronto) Submitted to the Faculty of Graduate Studies and Research of McGi11 Universit Page 1 DNESTIGATION OF 1""ITRl'-0i:INü.t'…
Number of citations: 2 escholarship.mcgill.ca

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